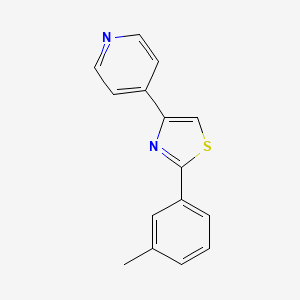

2-(3-Methylphenyl)-4-(4-pyridyl)thiazole

Description

2-(3-Methylphenyl)-4-(4-pyridyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 3-methylphenyl group at position 2 and a 4-pyridyl group at position 2. This scaffold is part of a broader class of thiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s structural uniqueness lies in the meta-methyl substitution on the phenyl ring and the pyridyl moiety, which influence its electronic, steric, and binding characteristics .

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2S |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazole |

InChI |

InChI=1S/C15H12N2S/c1-11-3-2-4-13(9-11)15-17-14(10-18-15)12-5-7-16-8-6-12/h2-10H,1H3 |

InChI Key |

GBHGIFMDMYWVKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Reaction

The Hantzsch reaction is a widely used method for synthesizing thiazole derivatives. This reaction typically involves the condensation of α-haloketones with thiourea in the presence of a base, leading to the formation of thiazole rings.

- Reactants : Thiourea, α-haloketones (e.g., chloroacetone).

- Catalysts : Triethylamine or other bases.

- Conditions : Reflux in an organic solvent (e.g., ethanol).

- High yields can be achieved under optimized conditions.

- The method is versatile and applicable to various substituents on the thiazole ring.

Cyclocondensation Reactions

Cyclocondensation reactions involve the reaction of a thiourea derivative with an appropriate electrophile to form thiazole derivatives.

- Reactants : 1-(pyridin-2-yl)thiourea and 2-chloroacetylacetone.

- Catalysts : Sodium acetate or other mild bases.

- Conditions : Reflux in glacial acetic acid.

This method has been reported to yield thiazole derivatives with good purity and yield (up to 74%) when monitored by thin-layer chromatography (TLC).

Detailed Synthetic Procedures

| Method | Reactants | Catalysts | Yield (%) | Comments |

|---|---|---|---|---|

| Hantzsch Reaction | Thiourea + α-haloketones | Triethylamine | Varies | High versatility; may require optimization |

| Cyclocondensation | 1-(pyridin-2-yl)thiourea + 2-chloroacetylacetone | Sodium acetate | 74 | Good yields; mild conditions |

Mechanistic Insights

The synthesis of 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole via these methods typically follows a multi-step mechanism:

Formation of Thioamide : The initial step involves the nucleophilic attack of thiourea on the electrophilic carbon of the α-haloketone.

Cyclization : Following the formation of the thioamide intermediate, cyclization occurs to form the thiazole ring through intramolecular condensation.

Dehydrohalogenation : In some cases, dehydrohalogenation occurs, which can enhance yield by promoting the formation of more stable intermediates.

Chemical Reactions Analysis

Thiourea-Ketone Condensation

A common approach involves reacting pyridine-thiocarboxamide derivatives with ketones or chloroacetoacetates. For example:

-

Pyridine-thiocarboxamide reacts with ethyl 2-chloroacetoacetate under reflux in ethanol, yielding thiazole intermediates .

-

(Pyridin-2-yl)thiourea condenses with 3-chloropentane-2,4-dione in glacial acetic acid with sodium acetate as a base, forming the target compound .

Reaction Conditions :

| Reagents | Solvent | Catalyst/Conditions |

|---|---|---|

| Thiourea derivative | Acetic acid | Sodium acetate, reflux |

| Ketone/Chloroacetate | Ethanol | Reflux |

Thioacetamide Cyclization

Another method uses thioacetamide to introduce the sulfur atom during cyclization. For instance:

-

4-(3-Methylphenyl)-5-(4-pyridyl)thiazole is synthesized by reacting a pyridyl-thiocarboxamide with thioacetamide in acetic acid, followed by dehydration .

Key Step :

Reaction Mechanism

The mechanism involves stepwise condensation and cyclization :

-

Nucleophilic Attack : The thiourea derivative attacks the carbonyl carbon of the ketone or chloroacetoacetate.

-

Intermediate Formation : A thiohydrazonate intermediate forms, which undergoes cyclization to close the thiazole ring.

-

Elimination : Water or HCl is eliminated, stabilizing the aromatic thiazole structure .

Critical Factors :

-

Base Catalysis : Sodium acetate facilitates deprotonation and cyclization.

-

Solvent : Polar protic solvents (e.g., acetic acid) enhance nucleophilic reactivity.

Functional Group Reactivity

-

Nucleophilic Substitution : The sulfur atom in the thiazole ring can undergo nucleophilic attack, though steric hindrance from the 3-methylphenyl group may reduce reactivity.

-

Electrophilic Attack : Pyridyl and aromatic rings are prone to electrophilic substitution (e.g., nitration, alkylation).

Stability

-

Thermal Stability : Thiazole derivatives are generally stable under standard conditions but may degrade under harsh acidic/alkaline conditions.

-

pH Sensitivity : The pyridyl group’s basicity (pKa ~5) influences stability in aqueous solutions.

Antimicrobial Activity

-

Bacterial Inhibition : 4,5-disubstituted thiazoles with pyridyl groups exhibit potent antibacterial activity. For example, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole inhibits Staphylococcus epidermidis with an MIC of 0.24 µg/mL, outperforming ampicillin .

-

Antifungal Activity : Comparable efficacy to amphotericin B against fungal strains like Geotricum candidum .

Anticancer Potential

-

Cytotoxicity : Pyridine-thiazole hybrids show selective cytotoxicity against cancer cells (e.g., IC50 = 0.57 µM in HL-60 leukemia cells) with minimal toxicity to normal cells .

-

Mechanism : Involves PARP1 inhibition and DNA damage induction, as evidenced by reduced cytotoxicity when cells are pretreated with Fluzaparib (a PARP1 inhibitor) .

Table 2: Biological Activity

| Activity | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus epidermidis | 0.24 | |

| Antifungal | Geotricum candidum | 0.48 | |

| Cytotoxicity (Leukemia) | HL-60 cells | 0.57 |

Table 3: Stability Conditions

| Condition | Stability |

|---|---|

| Neutral pH (pH 7) | High |

| Acidic (pH < 3) | Moderate |

| Basic (pH > 9) | Low |

Scientific Research Applications

Anticancer Activity

Mechanisms of Action:

Research has demonstrated that thiazole derivatives, including 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole, exhibit significant anticancer properties. These compounds have been shown to inhibit various protein and lipid kinases that are crucial for cancer cell proliferation. Notably, they have demonstrated activity against several cancer cell lines, including those from colon, breast, lung cancers, glioblastoma, and leukemia .

Case Studies:

- A study reported the synthesis of novel pyridine-thiazole hybrid molecules that exhibited high antiproliferative activity against a panel of tumor cell lines. The compound's IC50 values indicated selective cytotoxicity towards cancer cells while sparing normal human keratinocytes .

- Another investigation highlighted the effectiveness of thiazole derivatives in inhibiting c-Met kinase and other targets associated with tumor growth. The compounds not only exhibited cytostatic effects but also induced apoptosis in sensitive cancer cell lines .

Anticonvulsant Properties

Research Findings:

Thiazole compounds have been explored for their anticonvulsant properties. Studies indicate that certain thiazole derivatives can significantly reduce seizure activity in preclinical models. For instance, compounds with specific substitutions on the thiazole ring were found to exhibit enhanced anticonvulsant effects compared to standard medications .

Pharmacological Insights:

- A series of thiazole-linked compounds demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as alternative treatments for epilepsy .

- Structure-activity relationship (SAR) analyses suggest that substituents on the phenyl ring significantly influence the anticonvulsant activity of these compounds, indicating a pathway for optimizing therapeutic efficacy .

Antimicrobial Activity

Potential Against Pathogens:

Thiazoles have also been investigated for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains and parasites.

Case Studies:

- Research indicates that thiazole derivatives possess significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

- Further studies have evaluated the efficacy of thiazoles against neglected tropical diseases, such as Leishmaniasis and Chagas disease, suggesting their potential role in treating parasitic infections .

Applications in Organic Synthesis

Synthetic Utility:

Beyond biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions leading to the formation of more complex molecules.

Research Insights:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Structural Insights :

- Meta vs.

- Pyridyl vs. Other Aromatic Groups : The 4-pyridyl group may enhance solubility and facilitate π-π stacking in enzyme active sites, as seen in acetylcholinesterase (AChE) inhibitors (e.g., interaction with Trp286 in ) .

Antimicrobial Activity :

- Compounds like 2h and 2l (), featuring 4-phenyl and 4-chlorophenyl groups, exhibit MIC90 values of 1.95 µg/mL against C. albicans, outperforming ketoconazole. The target compound’s pyridyl group may reduce antifungal potency compared to halogenated phenyl analogues due to decreased lipophilicity .

- Hydrazone Derivatives (): Fluorophenyl and methoxyphenyl substituents enhance anticandidal activity (MIC = 250 µg/mL). The absence of a hydrazone moiety in the target compound suggests divergent mechanisms .

Anticancer Activity :

- 4-Cyanophenyl Thiazoles (): Compound 3f (2-hydroxy-3-methylbenzylidene derivative) shows GI50 = 1.0 ± 0.1 µM against MCF-7 cells. The cyanophenyl group enhances cytotoxicity, while the target compound’s pyridyl group may shift selectivity toward different cancer lines .

- Selectivity : Many thiazoles (e.g., 3b' , 3f ) exhibit selectivity for HCT-116 and MCF-7 over MRC-5 fibroblasts, suggesting that substituent polarity (e.g., pyridyl) could improve therapeutic indices .

Enzyme Inhibition :

- MAO A Inhibitors (): Methoxy-substituted derivatives (e.g., 45c , IC50 = 0.1423 µM) show enhanced selectivity for MAO A. The target compound’s methyl group may lack the electron-donating effects of methoxy, reducing potency .

- AChE Binding (): Thiazole rings in analogues (e.g., 2a , 2e ) form π-π interactions with Trp286 and Tyr341. The 4-pyridyl group in the target compound could similarly engage aromatic residues, though docking studies are needed for confirmation .

Physicochemical and Crystallographic Properties

- Crystal Packing : Isostructural compounds (–7) with halogen substituents (Cl, F) exhibit triclinic packing. The target compound’s methyl and pyridyl groups may adopt planar conformations, influencing crystallinity and stability .

Biological Activity

2-(3-Methylphenyl)-4-(4-pyridyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C13H11N3S

- Molecular Weight : 227.31 g/mol

- IUPAC Name : 2-(3-methylphenyl)-4-(pyridin-4-yl)thiazole

Biological Activities

The compound has been studied for various biological activities, including:

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

- HL-60 (acute human promyelocytic leukemia) with an IC50 of 0.57 µM.

- A-431 (human epidermoid carcinoma) where it demonstrated selective cytotoxicity compared to normal cell lines, indicating a favorable therapeutic index .

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It interacts with bacterial enzymes, disrupting their function and leading to cell death. This mechanism is particularly relevant in the context of drug-resistant bacterial strains .

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds similar to this compound have been evaluated in seizure models, demonstrating significant protective effects against induced seizures .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.

- Cytokine Modulation : The compound has been shown to reduce the release of pro-inflammatory cytokines like TNF-alpha, which is crucial in various inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:

- Substituents on the thiazole ring significantly influence activity; for instance, electron-withdrawing groups enhance potency against cancer cells.

- The presence of a pyridine moiety is essential for achieving desired biological effects, particularly in enhancing anticancer activity .

Case Studies

- Anticancer Efficacy : In a study involving various thiazole derivatives, compounds similar to this compound exhibited median effective doses significantly lower than standard chemotherapeutics, suggesting potential for development as new anticancer agents .

- Antimicrobial Screening : A series of thiazole derivatives were tested against resistant bacterial strains, demonstrating that modifications on the thiazole ring could lead to enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole, and what reaction conditions optimize its formation?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted thioureas and α-haloketones or via Hantzsch thiazole formation. For example, in analogous thiazole derivatives, reactions under reflux in ethanol or DMF with catalysts like copper iodide (CuI) yield structurally related compounds. Solvent choice (e.g., DMF for polar intermediates) and temperature control (80–100°C) are critical to minimize side products . Characterization of intermediates using TLC ensures reaction progression.

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl groups) and carbon frameworks .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches near 1600 cm⁻¹ for thiazole rings) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N/S percentages (e.g., <0.5% deviation) .

Advanced Research Questions

Q. How do variations in substituents on the thiazole ring influence physicochemical properties and bioactivity?

- Methodological Answer : Substituent effects are studied via systematic synthesis of analogs. For instance:

- Electron-withdrawing groups (e.g., -Br, -NO₂) increase melting points and rigidity due to enhanced dipole interactions .

- Hydrophobic groups (e.g., -CH₃, -Ph) improve lipid solubility, affecting membrane permeability in bioassays .

- Pyridyl vs. phenyl substituents alter π-π stacking interactions, as shown in crystallographic studies of related triazole-thiazole hybrids .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model ligand-receptor interactions. For example:

- Docking poses : Pyridyl-thiazole derivatives show hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .

- Binding affinity scores : Compare ΔG values (<-8 kcal/mol suggests strong binding) to prioritize compounds for in vitro testing .

Q. How can researchers resolve discrepancies in reported biological activities of thiazole derivatives (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay standardization : Use common cell lines (e.g., HepG2 for anticancer) and MIC protocols (e.g., CLSI guidelines for antimicrobial tests) to ensure reproducibility .

- Structural-activity databases : Cross-reference substituent patterns (e.g., 4-pyridyl groups correlate with kinase inhibition, while 3-methylphenyl enhances Gram-positive bacterial targeting) .

Q. What strategies optimize the synthetic yield of this compound when competing pathways exist?

- Methodological Answer :

- Catalyst screening : CuI or Pd(OAc)₂ reduces byproducts in cyclization steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for thiazole ring closure .

- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.